molecular formula C8H14N4O4 B7908865 N-Boc-3-azido-L-alanine

N-Boc-3-azido-L-alanine

Cat. No.: B7908865
M. Wt: 230.22 g/mol
InChI Key: KIFVOLVBGXELHT-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-3-azido-L-alanine is a chemically modified amino acid that features an azido group and a tert-butoxycarbonyl (Boc) protecting group. This compound is particularly significant in the field of peptide and protein chemistry due to its utility in bioorthogonal chemistry and click reactions. The azido group allows for selective reactions with alkynes, forming stable triazole linkages, which are valuable in various biochemical applications .

Chemical Reactions Analysis

Types of Reactions: N-Boc-3-azido-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Boc-3-azido-L-alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-3-azido-L-alanine primarily involves its azido group, which can undergo click reactions to form stable triazole linkages. These reactions are highly selective and efficient, making the compound valuable for labeling and modifying biomolecules. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and can be removed under acidic conditions .

Comparison with Similar Compounds

Comparison: N-Boc-3-azido-L-alanine is unique due to its specific structure, which combines the azido group and the Boc protecting group. This combination allows for selective reactions and protection during synthesis, making it particularly useful in peptide and protein chemistry. Compared to its analogs, this compound offers a balance of reactivity and stability, making it a versatile tool in various applications .

Properties

IUPAC Name

(2S)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9/h5H,4H2,1-3H3,(H,11,15)(H,13,14)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFVOLVBGXELHT-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122225-54-1
Record name (2S)-3-azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-3-azido-L-alanine
Reactant of Route 2
Reactant of Route 2
N-Boc-3-azido-L-alanine
Reactant of Route 3
N-Boc-3-azido-L-alanine
Reactant of Route 4
N-Boc-3-azido-L-alanine
Reactant of Route 5
Reactant of Route 5
N-Boc-3-azido-L-alanine
Reactant of Route 6
N-Boc-3-azido-L-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.